molecular formula C33H36N4O7S B2970290 N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-66-4

N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No. B2970290
CAS RN: 688060-66-4
M. Wt: 632.73
InChI Key: XOKUWXOQYKLLED-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C33H36N4O7S and its molecular weight is 632.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Reactions

Research on quinazolinone derivatives involves innovative synthesis methods that offer insights into chemical reactions and compound development. For instance, Chern et al. (1988) explored reactions of anthranilamide with isocyanates, leading to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, highlighting a facile method for creating complex heterocycles (Chern et al., 1988). Similarly, Nathubhai et al. (2011) reported on the N3-alkylation in the formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides, uncovering novel pathways for introducing alkyl groups into heterocyclic compounds (Nathubhai et al., 2011).

Antitumor and Antimicrobial Activities

Quinazolinone derivatives have been extensively studied for their biological activities, especially antitumor and antimicrobial effects. Al-Suwaidan et al. (2016) and Mohamed et al. (2016) synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity, revealing compounds with significant broad-spectrum antitumor activities (Al-Suwaidan et al., 2016); (Mohamed et al., 2016). These findings demonstrate the potential of quinazolinone derivatives in cancer research and drug development.

Antiviral and Antioxidant Properties

The quest for new antiviral agents has led to the exploration of quinazolinone-based compounds. Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates and evaluated their anti-Tobacco mosaic virus (TMV) activity, illustrating the potential of quinazolinone derivatives in combating viral infections (Luo et al., 2012). Additionally, Pele et al. (2022) developed polyphenolic derivatives of quinazolin-4(3H)-one with significant antioxidant activities, highlighting their utility in oxidative stress-related diseases (Pele et al., 2022).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O7S/c1-41-26-11-10-23(17-27(26)42-2)13-15-34-30(38)9-6-16-37-32(40)24-18-28-29(44-21-43-28)19-25(24)36-33(37)45-20-31(39)35-14-12-22-7-4-3-5-8-22/h3-5,7-8,10-11,17-19H,6,9,12-16,20-21H2,1-2H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKUWXOQYKLLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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